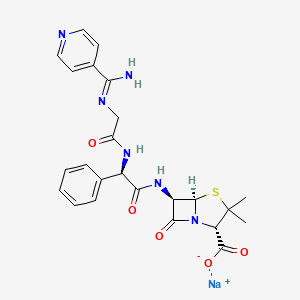

Pirbenicillin sodium

Vue d'ensemble

Description

La pirbénicilline sodique est une pénicilline semi-synthétique possédant une activité antibactérienne à large spectre. Elle est particulièrement efficace contre les bactéries Gram-négatives, notamment Pseudomonas aeruginosa, Proteus mirabilis, les espèces d'Enterobacter, les espèces de Serratia et Escherichia coli . Ce composé est connu pour sa capacité à inhiber la croissance bactérienne en interférant avec la synthèse de la paroi cellulaire, ce qui en fait un antibiotique précieux dans les milieux cliniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pirbénicilline sodique est synthétisée par une série de réactions chimiques à partir de la pénicilline. Le processus implique l'acylation du noyau de la pénicilline avec des chaînes latérales spécifiques pour améliorer ses propriétés antibactériennes. Les étapes clés comprennent :

Acylation : Le noyau de la pénicilline est acylé avec une chaîne latérale contenant un groupe pyridylformimidoylamino.

Purification : Le composé résultant est purifié par des techniques de cristallisation et de filtration pour obtenir la forme pure de la pirbénicilline sodique.

Méthodes de production industrielle : La production industrielle de la pirbénicilline sodique implique une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour l'efficacité et le rendement. Le processus comprend :

Fermentation : Production du noyau de la pénicilline par fermentation.

Modification chimique : Acylation et autres modifications chimiques pour introduire les chaînes latérales souhaitées.

Purification : Techniques de purification à grande échelle telles que la cristallisation et la filtration pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : La pirbénicilline sodique subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé en présence d'eau, conduisant à la dégradation du cycle β-lactame.

Oxydation : Il peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Hydrolyse : Eau ou solutions aqueuses en conditions acides ou basiques.

Oxydation : Agents oxydants forts tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Divers réactifs en fonction de la substitution souhaitée, tels que les halogènes ou les agents alkylants.

Principaux produits formés :

Hydrolyse : Produits de dégradation du cycle β-lactame.

Oxydation : Dérivés oxydés de la pirbénicilline sodique.

Substitution : Dérivés substitués avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

La pirbénicilline sodique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des pénicillines semi-synthétiques.

Biologie : Employé dans des études microbiologiques pour étudier l'activité antibactérienne contre diverses souches bactériennes.

Médecine : Utilisé dans la recherche clinique pour développer de nouveaux antibiotiques et étudier leur efficacité contre les souches bactériennes résistantes.

Industrie : Appliqué dans l'industrie pharmaceutique pour la production d'antibiotiques et de composés apparentés

5. Mécanisme d'action

La pirbénicilline sodique exerce ses effets antibactériens en se liant à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse et à la mort cellulaire. Le composé cible les PBP, perturbant la liaison croisée des chaînes de peptidoglycanes, qui sont essentielles au maintien de l'intégrité de la paroi cellulaire .

Composés similaires :

Carbécilline : Une autre pénicilline semi-synthétique ayant une activité antibactérienne similaire, mais moins efficace contre certaines souches de Pseudomonas aeruginosa.

Ticarcilline : Similaire à la pirbénicilline sodique, mais avec une efficacité différente contre diverses souches bactériennes.

Pipéracilline : Une pénicilline à large spectre ayant un mécanisme d'action similaire, mais un spectre d'activité différent

Unicité de la pirbénicilline sodique : La pirbénicilline sodique est unique en raison de son activité accrue contre Pseudomonas aeruginosa et d'autres bactéries Gram-négatives. Elle est plus efficace que la carbécilline et la ticarcilline contre certaines souches bactériennes, ce qui en fait un antibiotique précieux dans le traitement des infections causées par des bactéries résistantes .

Applications De Recherche Scientifique

Pirbenicillin sodium has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of semisynthetic penicillins.

Biology: Employed in microbiological studies to investigate the antibacterial activity against various bacterial strains.

Medicine: Used in clinical research to develop new antibiotics and study their efficacy against resistant bacterial strains.

Industry: Applied in the pharmaceutical industry for the production of antibiotics and related compounds

Mécanisme D'action

Pirbenicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound targets the PBPs, disrupting the cross-linking of peptidoglycan chains, which are essential for maintaining cell wall integrity .

Comparaison Avec Des Composés Similaires

Carbenicillin: Another semisynthetic penicillin with similar antibacterial activity but less effective against certain strains of Pseudomonas aeruginosa.

Ticarcillin: Similar to pirbenicillin sodium but with different efficacy against various bacterial strains.

Piperacillin: A broad-spectrum penicillin with a similar mechanism of action but different spectrum of activity

Uniqueness of this compound: this compound is unique due to its enhanced activity against Pseudomonas aeruginosa and other Gram-negative bacteria. It is more effective than carbenicillin and ticarcillin against certain bacterial strains, making it a valuable antibiotic in treating infections caused by resistant bacteria .

Propriétés

Numéro CAS |

55162-26-0 |

|---|---|

Formule moléculaire |

C24H25N6NaO5S |

Poids moléculaire |

532.5 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |

Clé InChI |

LWRGPIPUJPCPAY-HSRLECSKSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |

Synonymes |

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

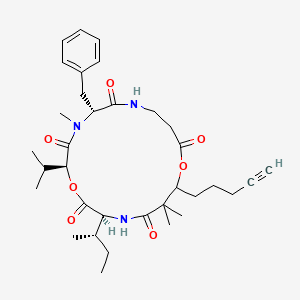

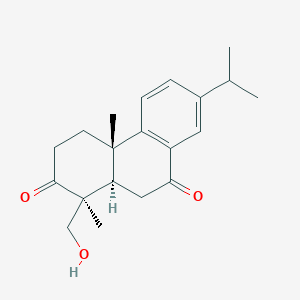

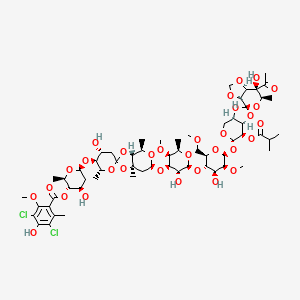

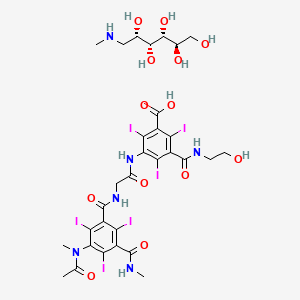

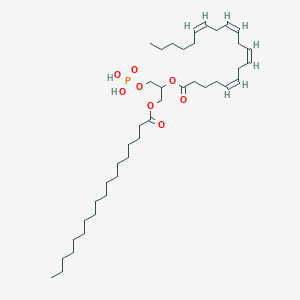

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[5,4-d]pyrimidine](/img/structure/B1261902.png)

![3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide](/img/structure/B1261903.png)

![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)